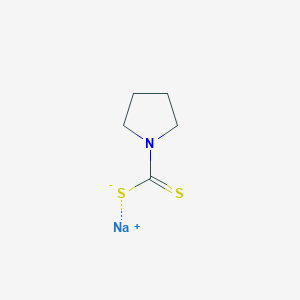
Sodium pyrrolidine-1-carbodithioate
Overview
Description
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment (D) and a marked PSA value .
Chemical Reactions Analysis
For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .
Physical And Chemical Properties Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring .
Scientific Research Applications
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
Sodium pyrrolidine-1-carbodithioate plays a crucial role in the asymmetric synthesis of pyrrolidine-based organocatalysts . It is used in the construction of complex molecular architectures and the fine-tuning of the structures of privileged catalysts .
Inhibition of Nitric Oxide Synthase Activity
This compound has been found to inhibit the induction of nitric oxide synthase activity in rat alveolar macrophages . This inhibition can be crucial in controlling inflammatory responses in the body .
Apoptosis Regulation
Interestingly, Sodium pyrrolidine-1-carbodithioate has a dual role in apoptosis regulation. It prevents apoptosis in human HL-60 cells and thymocytes, but induces apoptosis in human and rat smooth muscle cells .
Inhibition of NF-κB Activation
The compound inhibits NF-κB activation, which plays a key role in regulating the immune response to infection . Inhibition of NF-κB can help in controlling overactive immune responses .
HIV Replication Inhibition
Sodium pyrrolidine-1-carbodithioate has been found to inhibit HIV replication in lymphocytes . This could potentially be used in the development of new antiretroviral therapies .
Antioxidant Activity
Pyrrolidine alkaloids, including Sodium pyrrolidine-1-carbodithioate, have been shown to possess antioxidant activity . This can help in neutralizing harmful free radicals in the body .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory activity . This can be beneficial in the treatment of various inflammatory diseases .
Antibacterial and Antifungal Activity
Sodium pyrrolidine-1-carbodithioate has been found to have antibacterial and antifungal properties . This makes it a potential candidate for the development of new antimicrobial agents .
Mechanism of Action
Sodium Pyrrolidine-1-carbodithioate: A Comprehensive Overview of its Mechanism of Action
Sodium pyrrolidine-1-carbodithioate, also known as Sodium pyrrolidinedithiocarbamate, is a chemical compound with the molecular formula C5H8NNaS2 . This compound has been widely used in various biochemical applications .
Target of Action
It has been reported to have a broad range of biochemical applications, including metal chelation, inducing cell g1 phase blockage, and inhibiting the induction of nitric oxide synthase .
Mode of Action
Sodium pyrrolidine-1-carbodithioate interacts with its targets to induce a variety of changes. For instance, it can inhibit the induction of nitric oxide synthase activity in rat alveolar macrophages . It also prevents apoptosis in human HL-60 cells and thymocytes, but interestingly, it induces apoptosis in human and rat smooth muscle cells .
Biochemical Pathways
Given its ability to inhibit nitric oxide synthase, it likely impacts the nitric oxide signaling pathway .
Result of Action
The molecular and cellular effects of Sodium pyrrolidine-1-carbodithioate’s action include the inhibition of nitric oxide synthase activity, prevention of apoptosis in certain cells, and induction of apoptosis in others .
Future Directions
properties
IUPAC Name |
sodium;pyrrolidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVVZCIKRASLC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyrrolidine-1-carbodithioate | |
CAS RN |
872-71-9 | |
| Record name | Sodium pyrrolidine-1-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)












